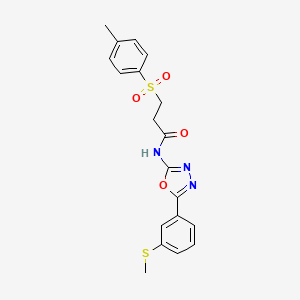![molecular formula C13H8F3N5O2 B2771609 2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 861211-58-7](/img/structure/B2771609.png)
2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone is a complex organic compound. Due to its intricate molecular structure, this compound exhibits unique chemical and physical properties. This article delves into its preparation methods, chemical reactions, scientific applications, mechanism of action, and a comparison with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis typically starts with the formation of the furyl group, which is then reacted with a pyrimidine derivative under specific conditions to form the intermediate compound. This intermediate is subsequently subjected to a cycloaddition reaction to introduce the triazole ring, followed by methylation to yield the final product.
Route 2: : Another approach involves the direct coupling of a furyl derivative with a triazole precursor, followed by pyrimidine attachment and subsequent trifluoromethylation and methylation steps.
Industrial Production Methods
Large-scale production involves optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, solvent selection, and the use of catalysts to accelerate reaction rates.
化学反应分析
Types of Reactions
Oxidation: : Under oxidative conditions, the furyl group can be converted into corresponding furan derivatives.
Reduction: : The compound can undergo reduction to form less oxidized triazole and pyrimidine derivatives.
Substitution: : The methyl and trifluoromethyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: : Hydrogen gas with a palladium catalyst is typical for reduction reactions.
Substitution: : Halogenating agents or nucleophiles are used for substitution reactions.
Major Products Formed
The specific products depend on the reagents and reaction conditions. For example, oxidation may yield furan derivatives, while substitution can introduce a variety of functional groups in place of the original methyl or trifluoromethyl groups.
科学研究应用
Chemistry
Used as a building block in the synthesis of more complex organic compounds.
Important in the study of reaction mechanisms and synthetic pathways.
Biology and Medicine
Its unique structure may interact with specific biological targets, providing insight into enzyme inhibition or receptor binding.
Industry
Utilized in the development of novel materials, such as polymers or advanced coatings.
Can serve as a precursor for the production of specialty chemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The furyl group, triazole ring, and pyrimidine moiety each contribute to its activity. These interactions often involve hydrogen bonding, van der Waals forces, and pi-stacking with target molecules. This compound may inhibit enzymes or bind to receptors, modulating their activity and leading to a cascade of biochemical effects.
相似化合物的比较
Comparison with Other Compounds
2-Furyl{1-[4-methyl-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone: : Lacks the trifluoromethyl group, which may affect its overall reactivity and biological activity.
1H-1,2,3-Triazol-4-yl derivatives: : Similar backbone but varying substituents that lead to different chemical properties and applications.
Uniqueness
The presence of the trifluoromethyl group makes it more lipophilic and potentially more bioactive due to enhanced membrane permeability.
Its combined structural motifs contribute to its unique reactivity and potential as a versatile scaffold in various fields.
List of Similar Compounds
2-Furyl{1-[4-methyl-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone
Furyl-triazole derivatives
Pyrimidine-based triazole compounds
This detailed examination offers a comprehensive understanding of 2-furyl{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone, from its synthesis to its applications and unique properties.
属性
IUPAC Name |
furan-2-yl-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N5O2/c1-7-5-10(13(14,15)16)18-12(17-7)21-6-8(19-20-21)11(22)9-3-2-4-23-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFERYMFUPYWVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2771527.png)
![1,1-dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2771528.png)
![N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide](/img/structure/B2771529.png)
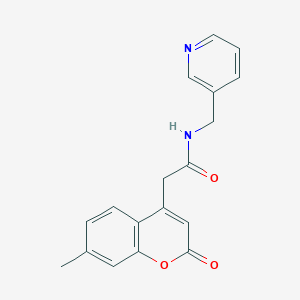

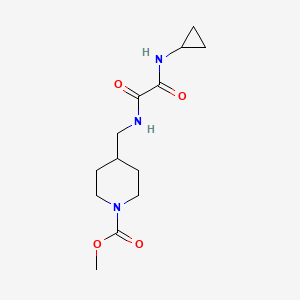
![ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771536.png)
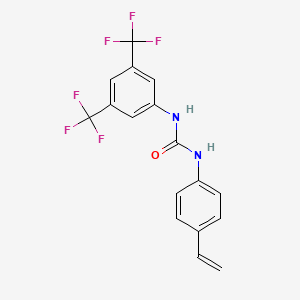
![2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2771539.png)
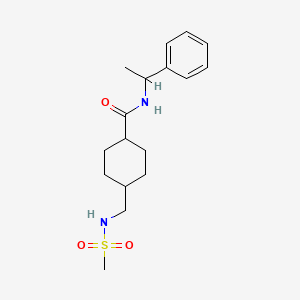

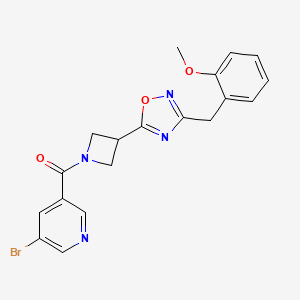
![1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2771546.png)
